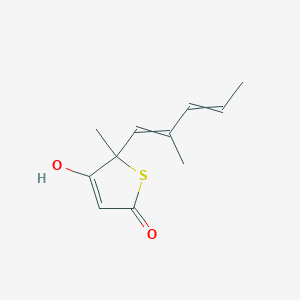
5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a dienyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of a suitable precursor containing sulfur.
Introduction of the hydroxy group: This step might involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Addition of the dienyl side chain: This could be done through a series of alkylation and dehydrogenation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methyl and dienyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, alkanes.
Substitution products: Halogenated thiophenes, alkylated thiophenes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The hydroxy and dienyl groups could play a role in these interactions by forming hydrogen bonds or participating in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of the thiophene family.
2-Methylthiophene: A simpler derivative with a methyl group.
5-Hydroxythiophene: A derivative with a hydroxy group.
Uniqueness
5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one is unique due to its combination of functional groups and the presence of a dienyl side chain, which may confer specific chemical and biological properties not found in simpler thiophene derivatives.
Properties
CAS No. |
646517-39-7 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-5-(2-methylpenta-1,3-dienyl)thiophen-2-one |
InChI |
InChI=1S/C11H14O2S/c1-4-5-8(2)7-11(3)9(12)6-10(13)14-11/h4-7,12H,1-3H3 |
InChI Key |
JWHVNOCFGQWERO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=CC1(C(=CC(=O)S1)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B12597864.png)
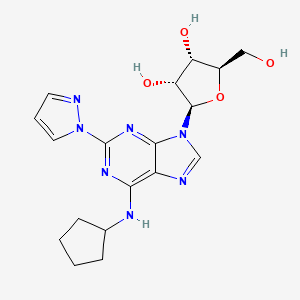
![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)
![3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine](/img/structure/B12597872.png)
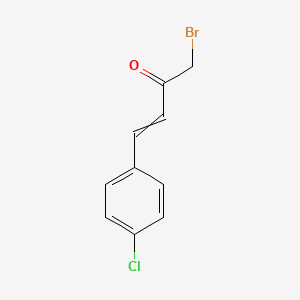
![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3'-nitro-](/img/structure/B12597882.png)
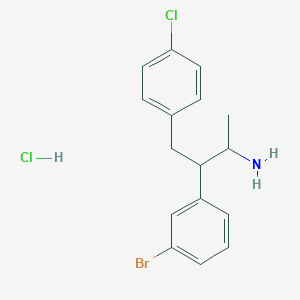
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)


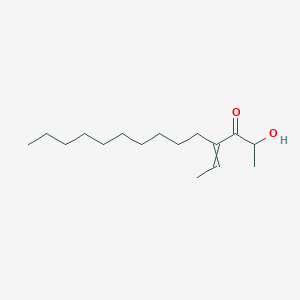
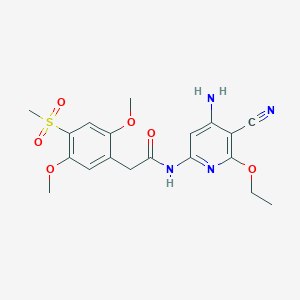
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea](/img/structure/B12597929.png)
